molecular formula C10H12BrN3O B8377280 4-(6-Amino-5-bromopyridin-3-yl)-1-methylpyrrolidin-2-one

4-(6-Amino-5-bromopyridin-3-yl)-1-methylpyrrolidin-2-one

Cat. No. B8377280
M. Wt: 270.13 g/mol
InChI Key: WPTYSBHCRCTJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Amino-5-bromopyridin-3-yl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C10H12BrN3O and its molecular weight is 270.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

4-(6-amino-5-bromopyridin-3-yl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C10H12BrN3O/c1-14-5-7(3-9(14)15)6-2-8(11)10(12)13-4-6/h2,4,7H,3,5H2,1H3,(H2,12,13)

InChI Key

WPTYSBHCRCTJCV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C2=CC(=C(N=C2)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-(6-aminopyridin-3-yl)-1-methylpyrrolidin-2-one (90 mg, 0.377 mmol) in Acetonitrile 3 mL) in ice bath was added NBS (60.3 mg, 0.339 mmol). The reaction mixture was stirred in ice bath for 15 min and room temperature for 30 min. LC-MS shows mixture of SM and product. Added 0.1 equiv. more of NBS and stirred another 1h at room temperature. Reaction mixture was diluted with EtOAc and added 2 mL of Satd sodium bicarbonate. Stirred 10 min. The organic layer was separated, dried over sodium sulfate, filtered and evaporated. Proceed for next step (73%). LCMS (m/z): 270.2/272.2 (MH+), 0.302 min.
Name
4-(6-aminopyridin-3-yl)-1-methylpyrrolidin-2-one
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
60.3 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.